3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
CAS No.: 1220032-93-8
Cat. No.: VC2831987
Molecular Formula: C19H23Cl2NO
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220032-93-8 |
|---|---|
| Molecular Formula | C19H23Cl2NO |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | 3-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C19H22ClNO.ClH/c1-19(2,14-6-4-3-5-7-14)15-8-9-18(17(20)12-15)22-16-10-11-21-13-16;/h3-9,12,16,21H,10-11,13H2,1-2H3;1H |
| Standard InChI Key | AQXGGOKGNDXFSL-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNC3)Cl.Cl |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNC3)Cl.Cl |
Introduction
Chemical Identity and Structure
3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride is characterized by its unique molecular architecture that combines several functional groups. The compound contains a pyrrolidine ring connected to a phenoxy group, which itself bears a chlorine substituent and a (1-methyl-1-phenylethyl) moiety. This structural complexity contributes to its specialized biological interactions and potential pharmaceutical applications.
The fundamental chemical identity of this compound is defined by several key parameters. It is registered with CAS Number 1220032-93-8, has the molecular formula C₁₉H₂₃Cl₂NO, and possesses a molecular weight of 352.3 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in polar solvents while maintaining stability during storage and handling. The presence of the chlorine atom on the phenoxy group likely influences the compound's electronic distribution and lipophilicity, properties that are critical for biological membrane penetration.
Physical and Chemical Properties
The physical and chemical properties of 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride influence its behavior in both synthetic chemistry and biological systems. While detailed spectroscopic data for this specific compound is limited in the available literature, its properties can be partially inferred from similar structures.
Table 1: Key Chemical and Physical Properties of 3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride
| Property | Value | Notes |
|---|---|---|
| CAS Number | 1220032-93-8 | Unique identifier in chemical databases |
| Molecular Formula | C₁₉H₂₃Cl₂NO | Includes the hydrochloride salt |
| Molecular Weight | 352.3 g/mol | Calculated from atomic composition |
| Appearance | Not specified | Likely a crystalline solid based on similar compounds |
| Solubility | Not specified | Likely soluble in polar organic solvents |
| Classification | Synthetic organic compound | Used primarily in research applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume